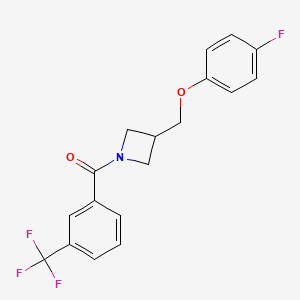
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic compound characterized by the presence of fluorinated aromatic rings and an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group attached to the azetidine ring.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through cross-coupling reactions such as Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the azetidine and phenyl rings.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The aromatic rings, especially the fluorophenoxy group, can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
Oxidation: Products may include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine
The compound’s fluorinated groups and azetidine ring suggest potential biological activity, including enzyme inhibition or receptor binding. Research may focus on its use as a lead compound in drug discovery, particularly for conditions where fluorinated drugs have shown efficacy .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its incorporation into polymers or coatings could impart desirable characteristics for various applications .
Mécanisme D'action
The mechanism of action for (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The fluorinated groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Trifluoromethyl)phenyl)methanone: Lacks the azetidine and fluorophenoxy groups, potentially resulting in different biological activity.
(4-Fluorophenoxy)methyl azetidine: Similar but without the trifluoromethylphenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The combination of the azetidine ring, fluorophenoxy group, and trifluoromethylphenyl moiety in (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone makes it unique. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications .
Propriétés
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO2/c19-15-4-6-16(7-5-15)25-11-12-9-23(10-12)17(24)13-2-1-3-14(8-13)18(20,21)22/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPHIHTVWEZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


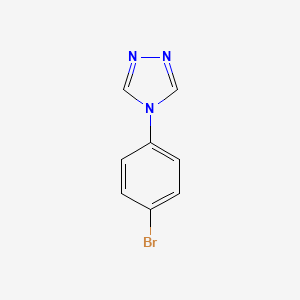

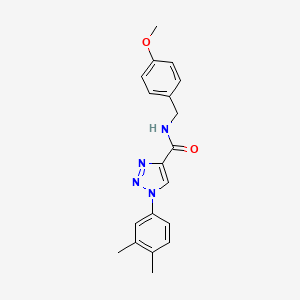
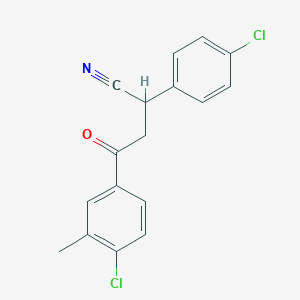
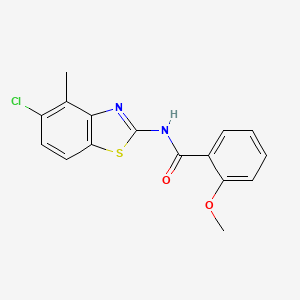
![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2776411.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2776415.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
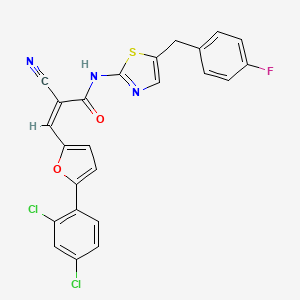
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)
